MTP Inhibition Potency: Implitapide vs. Lomitapide
Implitapide inhibits recombinant human MTP complexed with protein disulfide isomerase with an IC50 of 10 nM [1]. In contrast, lomitapide demonstrates a slightly lower IC50 of 8 nM under similar in vitro conditions [2]. This 2 nM difference, while modest, underscores that implitapide is not the most potent MTP inhibitor in its class, and its selection for research should be based on other differentiating factors such as its well-characterized in vivo atherosclerosis reduction profile [3].
| Evidence Dimension | MTP enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | Lomitapide: IC50 = 8 nM |
| Quantified Difference | 2 nM |
| Conditions | Recombinant human MTP complexed with protein disulfide isomerase |
Why This Matters
Understanding relative potency is critical for dose selection in in vitro assays and for interpreting discrepancies in in vivo efficacy between structurally related MTP inhibitors.
- [1] Clinisciences. Implitapide [177469-96-4] Product Datasheet. View Source
- [2] ActiveInhibitor. Lomitapide Product Datasheet. View Source
- [3] Ueshima K, et al. Implitapide, a microsomal triglyceride transfer protein inhibitor, reduces progression of atherosclerosis in apolipoprotein E knockout mice fed a Western-type diet. Biol Pharm Bull. 2005 Feb;28(2):247-52. View Source
